4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
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Overview
Description
4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Coupling Reaction: The brominated thiazole is coupled with 4-methylbenzylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methylaniline
- 4-bromo-5-methyl-1,3-thiazol-2-amine
- N-(4-bromobenzyl)-N-methylamine
Uniqueness
4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H11BrN2S |
---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8-11(15-7-14-8)6-13-10-4-2-9(12)3-5-10/h2-5,7,13H,6H2,1H3 |
InChI Key |
ZFMNLUYAWCWJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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